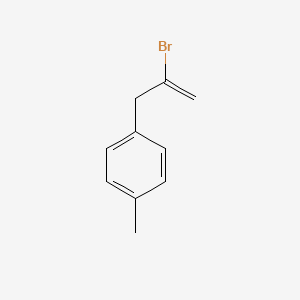

2-Bromo-3-(4-methylphenyl)-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-(4-methylphenyl)-1-propene, also known as 4-methyl-2-bromopropene, is a chemical compound with a bromine atom attached to the carbon-carbon double bond. It is a volatile, colorless liquid with a characteristic odor. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polyethylene.

Wissenschaftliche Forschungsanwendungen

Synthesis of Mephedrone and Related Compounds

2-Bromo-4’-methylpropiophenone is a key precursor in the synthesis of mephedrone (4-MMC), a psychoactive substance . The compound’s bromine atom facilitates the substitution reactions necessary for creating the cathinone backbone of mephedrone.

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various organic compounds due to its reactive bromine atom and methyl group on the aromatic ring . It’s particularly useful in creating derivatives of propiophenone.

Agrochemical Research

In agrochemical research, 2-Bromo-4’-methylpropiophenone can be used to develop new pesticides and herbicides. Its reactivity allows for the creation of compounds that can interact with biological systems in specific ways .

Pharmaceutical Development

This compound is employed in pharmaceutical research to create new drugs. Its structure can be modified to produce compounds with potential therapeutic effects .

Dyestuff and Pigment Production

2-Bromo-4’-methylpropiophenone is used as a colorant in the production of dyes for plastics, paints, and enamels. Its chemical stability and ability to impart color make it valuable in this field .

Silicone Rubber Solvent

The compound functions as a solvent in the production of silicone rubber. Its physicochemical properties allow it to dissolve specific components during the manufacturing process .

Wirkmechanismus

Target of Action

It is known that organoboron compounds, which this compound can potentially be converted into, are highly valuable building blocks in organic synthesis .

Mode of Action

Organoboron compounds, which this compound can potentially be converted into, can be transformed into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

It is known that organoboron compounds, which this compound can potentially be converted into, are involved in various borylation approaches . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .

Eigenschaften

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESFFGOSQKMMCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641126 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-methylphenyl)-1-propene | |

CAS RN |

731772-21-7 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)